molecular formula C17H21N5O3 B2527316 phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797647-67-6

phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2527316
CAS No.: 1797647-67-6
M. Wt: 343.387
InChI Key: DLOOVTZLNIDIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound of high interest in medicinal chemistry, designed for research applications. Its structure incorporates a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety linked to a piperidine scaffold. The 1,2,3-triazole ring is a privileged structure in drug discovery, known for its ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets, which contributes to favorable pharmacokinetic properties and metabolic stability . This compound is structurally related to a class of 1H-1,2,3-triazole-4-carboxamides that have been investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and its activation can lead to adverse drug-drug interactions . Research into PXR antagonists, particularly those based on the 1,2,3-triazole-4-carboxamide scaffold, is focused on developing co-therapies to mitigate unwanted drug metabolism and improve therapeutic efficacy . Consequently, this compound serves as a valuable chemical tool for probing PXR function and related pathways in biochemical and cellular assays. The piperidine carbamate portion of the molecule further enhances its potential as a scaffold for interacting with various enzymes and receptors. Compounds featuring 1,2,3-triazole cores have also demonstrated significant potential in other research areas, including as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the study of neurodegenerative diseases . Researchers can utilize this chemical entity to explore its specific mechanism of action, binding affinity, and inhibitory potential across different biological targets. Please note that this product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

phenyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-21-12-15(19-20-21)16(23)18-11-13-7-9-22(10-8-13)17(24)25-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOOVTZLNIDIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The triazole ring can be reduced to form aminotriazole derivatives.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions may use nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Phenolic derivatives

  • Reduction: Aminotriazole derivatives

  • Substitution: Alkylated piperidine derivatives

Scientific Research Applications

Structure Overview

ComponentDescription
Triazole A five-membered ring containing three nitrogen atoms, known for bioactivity.
Piperidine A six-membered ring containing one nitrogen atom, often used in drug design.
Carboxylate Enhances solubility and bioavailability of the compound.

Anticancer Activity

Recent studies have highlighted the potential of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate as an anticancer agent. A notable study synthesized derivatives that demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Evaluation

A synthesis of related compounds showed promising results in inhibiting cancer cell proliferation. The study reported that derivatives exhibited low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Modulation of Drug Metabolism

Another important application is the modulation of drug metabolism through interaction with the Pregnane X receptor (PXR). Compounds similar to phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate have been shown to act as PXR antagonists, potentially reducing adverse drug reactions associated with certain pharmaceuticals .

Synthetic Methodologies

The compound can also serve as a building block in the synthesis of more complex molecules. Its triazole and piperidine components can be utilized in various click chemistry reactions, facilitating the development of new pharmacophores with enhanced biological activities .

Summary of Findings

The following table summarizes key findings from recent research on the applications of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate:

StudyApplicationKey Results
Study 1 Anticancer ActivityLow IC50 values against multiple cancer cell lines.
Study 2 Drug Metabolism ModulationIdentified as a PXR antagonist; potential to mitigate adverse effects of drugs.
Study 3 Synthetic ApplicationsEffective as a precursor for synthesizing novel compounds via click chemistry.

Mechanism of Action

The mechanism by which phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The phenyl group and piperidine moiety contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in Piperidine-Carboxylate Family

Table 1: Key Structural Analogues and Their Properties
Compound Name (CAS) Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound (1797647-67-6) 1-Methyltriazole carboxamide C₁₇H₂₁N₅O₃ 343.4
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (CAS: N/A) 2-Methoxyphenylpiperazine C₁₉H₂₇N₃O₃ 345.4 Synthesized via reductive amination (NaBH₃CN)
Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate (1235338-07-4) 3-(4-Methoxyphenyl)propanamide C₂₃H₂₈N₂O₄ 396.5
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate (1234808-56-0) 5-Chloro-2-methoxybenzamide C₂₁H₂₃ClN₂O₄ 402.9
Ethyl 4-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate (2034354-21-5) Fluorophenyl-triazole C₂₁H₂₆FN₅O₄ 443.5
Key Observations :
  • Substituent Diversity: The target compound’s 1-methyltriazole carboxamide group distinguishes it from analogues with bulkier aryl or alkylamide substituents (e.g., 4-methoxyphenylpropanamide in ).
  • Ester Group Variations : Replacing the phenyl carboxylate with ethyl (as in ) or tert-butyl groups (e.g., in ) alters lipophilicity and metabolic stability. Ethyl esters are generally more hydrolytically labile than aromatic esters.

Triazole-Containing Analogues

Triazole rings are critical pharmacophores in many bioactive molecules. The target compound’s 1-methyl-1H-1,2,3-triazole moiety is structurally distinct from 1,2,4-triazoles (e.g., in ) and triazoles with trifluoromethyl substituents (e.g., B14–B19 in ).

Table 2: Comparison with Triazole Derivatives
Compound (Reference) Triazole Type Key Substituents Melting Point (°C) Yield (%)
Target Compound 1H-1,2,3-triazole 1-Methyl
B14 1H-1,2,3-triazole 5-Trifluoromethyl, 1-(2-trifluoromethylphenyl) 172.8–173.1 79.6
B15 1H-1,2,3-triazole 5-Trifluoromethyl, 1-(3,4-difluorophenyl) 134.4–134.8 55.4
Compound 56C 1H-1,2,4-triazole 1-(4-Trifluoromethoxyphenyl)
Key Observations :
  • Trifluoromethyl Effects : Compounds like B14–B19 demonstrate that trifluoromethyl groups enhance metabolic stability and binding affinity in hydrophobic pockets, but they also increase molecular weight (e.g., B14: 535.4 g/mol vs. target: 343.4 g/mol).
  • Triazole Position Matters : 1,2,3-Triazoles (target, B14) vs. 1,2,4-triazoles (Compound 56C ) exhibit different electronic properties and hydrogen-bonding capacities, impacting target selectivity.

Biological Activity

Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a 1-methyl-1H-1,2,3-triazole moiety. Its molecular formula is C16H20N4O2C_{16}H_{20}N_4O_2, and it has a molecular weight of approximately 304.36 g/mol. The triazole ring is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate has been investigated in several studies focusing on its antiviral properties, particularly against HIV and its potential as an inhibitor of various enzymes.

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine have been shown to inhibit HIV replication effectively. A study demonstrated that derivatives based on the triazole scaffold could inhibit HIV-1 capsid assembly, with some exhibiting an EC50 value as low as 3.13 μM .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes and a target for drug design. A series of triazole analogs showed moderate inhibition against CA-II enzyme, suggesting that structural modifications can enhance biological activity . The presence of polar groups in the triazole ring was identified as crucial for the inhibitory effect.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents on the Triazole Ring : The nature and position of substituents significantly affect the binding affinity and selectivity towards target enzymes or receptors.
  • Hydrophobic vs. Hydrophilic Balance : Compounds with a hydrophobic character tend to exhibit higher cellular activity due to better membrane permeability .

Case Studies

Several case studies have highlighted the potential applications of triazole derivatives:

  • HIV Inhibition : A study reported that specific triazole derivatives effectively inhibited HIV replication by disrupting capsid assembly .
  • Anticancer Activity : Some analogs demonstrated cytotoxic effects against cancer cell lines, attributed to their ability to induce apoptosis through enzyme inhibition pathways .
  • Carbonic Anhydrase Inhibition : The SAR analysis revealed that specific substitutions could enhance CA-II inhibitory activity, making these compounds promising candidates for further development .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, triazole-carboxamide formation may use coupling agents like EDCI with a base (e.g., triethylamine) to activate carboxylic acid intermediates . Key parameters include temperature control (e.g., 0–5°C for sensitive steps) and pH adjustments to stabilize intermediates. Characterization employs ¹H/¹³C NMR to verify structural integrity and HPLC (≥95% purity threshold) to assess purity. Mass spectrometry (HRMS) confirms molecular weight .

Q. How is the compound’s 3D structure determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement with SHELXL (via the SHELX suite) handles anisotropic displacement parameters and hydrogen bonding networks . Computational tools like density functional theory (DFT) optimize geometry and predict electronic properties, complementing experimental data .

Q. What methods are used to optimize reaction yields and minimize byproducts?

Systematic Design of Experiments (DoE) evaluates variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. For example, a 72-hour reaction under inert atmosphere (N₂/Ar) may maximize yield. Byproducts are identified via LC-MS and mitigated through gradient purification (e.g., flash chromatography with 5–20% EtOAc/hexane) .

Q. How is the compound’s stability assessed under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves long-term storage for hygroscopic samples. Differential Scanning Calorimetry (DSC) detects polymorphic transitions, ensuring consistent crystallinity .

Q. What spectroscopic techniques confirm functional group interactions?

FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the piperidine and triazole regions .

Advanced Research Questions

Q. How can contradictions in crystallographic and computational data be resolved?

Discrepancies between SC-XRD bond lengths and DFT predictions may arise from crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking), while Molecular Dynamics (MD) simulations model solvent effects. Cross-validation with synchrotron XRD (higher resolution) resolves ambiguities .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing analogs (e.g., varying substituents on the phenyl or piperidine rings) and testing biological activity. For example:

Analog ModificationBiological TestOutcome
Fluorine substitution at phenylEnzyme inhibition assayIncreased potency (IC₅₀ ↓ 40%)
Piperidine N-methylationCell viability assayReduced cytotoxicity (EC₅₀ ↑ 2-fold)
Data is analyzed using multivariate regression to identify critical pharmacophores .

Q. How can poor crystallinity or twinning issues be addressed during structural refinement?

For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. High-throughput phasing pipelines (e.g., using SHELXC/D/E) resolve low-resolution data. Cryoprotection (e.g., glycerol) minimizes ice formation during data collection .

Q. What in vitro models assess the compound’s pharmacokinetic (PK) properties?

  • Plasma protein binding : Equilibrium dialysis (human serum albumin, 4% w/v).
  • Metabolic stability : Incubation with liver microsomes (CYP450 isoforms).
  • Permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
    LC-MS/MS quantifies parent compound and metabolites .

Q. How are computational methods used to predict toxicity and off-target effects?

Molecular docking (AutoDock Vina) screens against anti-targets (e.g., hERG channel). ADMET predictors (e.g., SwissADME) estimate hepatotoxicity risk. Proteomics (e.g., affinity pulldown + LC-MS) identifies unintended protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.